Stauntoside M
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Overview
Description
Stauntoside M is a steroidal glycoside isolated from the roots of Cynanchum stauntonii, a perennial medicinal herb from the family Asclepiadaceae . This compound is part of a group of steroidal glycosides known for their diverse biological activities, including hypolipidemic and antitumor properties .
Preparation Methods
Stauntoside M is typically isolated from the roots of Cynanchum stauntonii using ethanol extraction methods . The isolation process involves extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
Chemical Reactions Analysis
Stauntoside M, like other steroidal glycosides, can undergo various chemical reactions. These include:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Stauntoside M has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of Stauntoside M involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . For example, Stauntoside B, a related compound, inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathways, leading to reduced macrophage activation . Similar mechanisms may be involved in the action of this compound.
Comparison with Similar Compounds
Stauntoside M is part of a group of steroidal glycosides that includes Stauntosides L, N, and other related compounds . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For example:
Stauntoside L: Another steroidal glycoside with similar biological activities but different structural features.
Stauntoside N: Known for its unique structural characteristics and distinct biological activities.
Anhydrohirundigenin monothevetoside: A known C21 steroidal glycoside with different biological properties.
This compound stands out due to its specific structural features and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C48H74O18 |
---|---|
Molecular Weight |
939.1 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4R,5R,6R)-3-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C48H74O18/c1-22-39(50)32(53-7)18-36(58-22)65-42-24(3)60-37(19-33(42)54-8)64-41-23(2)59-35(17-31(41)49)66-43-25(4)61-46(40(51)44(43)55-9)62-28-14-15-47(5)27(16-28)11-12-29-30(47)13-10-26-20-56-48(6)38(26)34(21-57-48)63-45(29)52/h11,20,22-25,28-44,46,49-51H,10,12-19,21H2,1-9H3/t22-,23+,24+,25+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,46-,47-,48-/m0/s1 |
InChI Key |
XZZXTWRCDXKARX-FZVKLLSPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4OC)O)O[C@H]5CC[C@@]6([C@H]7CCC8=CO[C@@]9([C@H]8[C@@H](CO9)OC(=O)[C@@H]7CC=C6C5)C)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(C(C4OC)O)OC5CCC6(C7CCC8=COC9(C8C(CO9)OC(=O)C7CC=C6C5)C)C)C)C)C)OC)O |
Origin of Product |
United States |
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